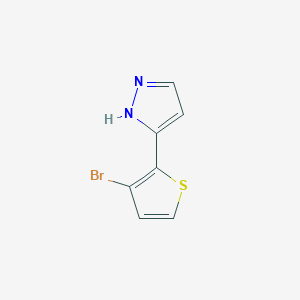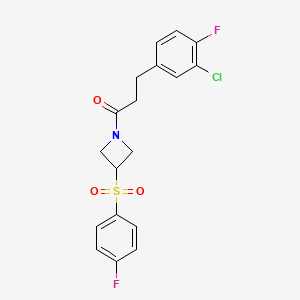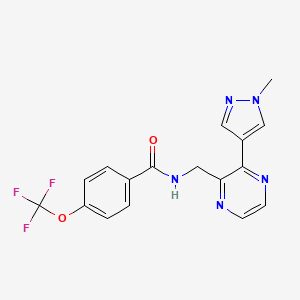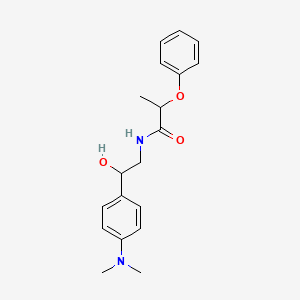![molecular formula C16H25N3O4S B2705630 N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea CAS No. 672950-39-9](/img/structure/B2705630.png)
N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea (abbreviated as NIPU) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of piperidine and is composed of an amide group, an isopropyl group, and a sulfonyl group. NIPU has been studied for its ability to interact with proteins, enzymes, and other biological molecules, and for its potential to be used in laboratory experiments.
Scientific Research Applications
Urea-Based Herbicides and Environmental Impact
- Biological Responses to Phenylurea Herbicides : Research on phenylurea herbicides, such as diuron and linuron, has shown that they can cause adverse effects in non-target organisms like fish and amphibians at low concentrations. These studies suggest the importance of understanding the environmental impact and mode of action of urea-based compounds (Marlatt & Martyniuk, 2017).
Urea Derivatives in Medicinal Chemistry
- Sulfamide Derivatives in Medicinal Chemistry : The sulfamide functionality, closely related to urea derivatives, has been recognized for its potential to form electrostatic interactions with protein targets, indicating the versatility of urea-like compounds in drug development (Reitz et al., 2009).
Applications in Drug Design
- Ureas in Drug Design : Urea moieties play a crucial role in medicinal chemistry, enhancing the selectivity, stability, and pharmacokinetic profiles of lead molecules. This highlights the significance of urea and its derivatives in the development of new therapeutics (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
- Urea as a Hydrogen Carrier : Considering the increasing interest in sustainable energy sources, urea has been evaluated as a potential hydrogen carrier for fuel cells. Its attributes, such as non-toxicity, stability, and ease of transport and storage, alongside its availability, make urea a candidate for sustainable energy supply solutions (Rollinson et al., 2011).
Mechanism of Action
Target of Action
The primary targets of N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea are the Matrix Metalloproteinases (MMPs), specifically MMP-9 and MMP-13 . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, which play a crucial role in various physiological processes such as tissue remodeling and wound healing .
Mode of Action
N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea acts as a potent inhibitor of MMP-9 and MMP-13 . It binds to these enzymes and inhibits their activity, thereby preventing the degradation of extracellular matrix proteins. This interaction results in the modulation of tissue remodeling and wound healing processes .
Biochemical Pathways
The inhibition of MMPs by N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea affects various biochemical pathways. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis . By inhibiting MMPs, this compound can potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea’s action primarily involve the modulation of tissue remodeling and wound healing processes. By inhibiting MMP-9 and MMP-13, this compound prevents the degradation of extracellular matrix proteins, thereby influencing the remodeling of tissues and the healing of wounds .
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-12(2)17-16(20)18-13-8-10-19(11-9-13)24(21,22)15-6-4-14(23-3)5-7-15/h4-7,12-13H,8-11H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWURQNFEYUVSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2705551.png)

![8-(sec-butyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2705553.png)
![9-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2705554.png)

![7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B2705558.png)
![1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2705565.png)
![6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2705567.png)


